molecular formula C11H18ClN5 B1424072 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine CAS No. 1219967-78-8

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1424072
CAS No.: 1219967-78-8
M. Wt: 255.75 g/mol
InChI Key: MMNDZFUUJHNLBL-UHFFFAOYSA-N
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Description

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with cyclohexylamine and ethylamine in the presence of a base such as sodium carbonate . The reaction is usually carried out in an ice bath to control the temperature and prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and hydroxide ions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a new triazine derivative with the amine group replacing the chlorine atom .

Scientific Research Applications

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential anticancer properties.

    Materials Science: Triazine derivatives are used in the synthesis of advanced materials such as polymers and resins.

    Biological Research: The compound is used as a building block for the synthesis of biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine is unique due to the combination of the triazine ring and the cyclohexylamine and ethylamine groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the cyclohexylamine group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

6-chloro-2-N-cyclohexyl-2-N-ethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5/c1-2-17(8-6-4-3-5-7-8)11-15-9(12)14-10(13)16-11/h8H,2-7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNDZFUUJHNLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192071
Record name 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-78-8
Record name 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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